Brasosid
Description
Brasosid is a non-acetylated iridoid glycoside isolated from Verbena species, notably Verbena hastata and Verbena officinalis. It was first synthesized via the reduction of Verbenalin (a precursor iridoid) using NaBH₄ in methanol, yielding two stereoisomeric alcohols (compounds 8 and 9). Subsequent reactions with aqueous Ba(OH)₂ generated carboxylic acid derivatives (10 and 11), which were acetylated to produce tetraacetylated this compound (7) and pentacetylated derivatives (12, 13) .
Key structural features of this compound include:
- Molecular formula: C₂₃H₃₄O₁₁ (as lactone).
- Spectral data:
Properties
Molecular Formula |
C16H22O9 |
|---|---|
Molecular Weight |
358.34 g/mol |
IUPAC Name |
6-methyl-8-(3,4,5-trihydroxy-6-methoxyoxan-2-yl)oxy-3,9-dioxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one |
InChI |
InChI=1S/C16H22O9/c1-5-3-7-9-6(13(20)23-7)4-22-14(8(5)9)24-16-12(19)10(17)11(18)15(21-2)25-16/h4-5,7-12,14-19H,3H2,1-2H3 |
InChI Key |
XAGFGIDCEQGLEH-UHFFFAOYSA-N |
SMILES |
CC1CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)OC)O)O)O |
Canonical SMILES |
CC1CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)OC)O)O)O |
Synonyms |
brasoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Comparative Analysis of this compound and Related Compounds
| Compound | Molecular Formula | Acetyl Groups | Key MS Peaks (m/e) | Notable NMR Signals (δ, ppm) | IR Features (cm⁻¹) |
|---|---|---|---|---|---|
| This compound (8) | C₂₃H₃₄O₁₁ | 0 | 526, 331, 271 | 5.30 (H1'), 3.70–4.10 (sugar) | 1740 (lactone C=O) |
| Tetraacetylated (7) | C₃₁H₄₂O₁₅ | 4 | 526, 331, 271 | 2.01–2.10 (4×OAc) | 1745 (acetyl C=O) |
| Verbenalin | C₁₇H₂₆O₁₀ | 1 | 388, 213 | 5.45 (H1), 2.55 (C7-OAc) | 1725 (acetyl C=O) |
| Hastatoside | C₂₄H₃₆O₁₂ | 0 | 540, 377 | 5.25 (H1'), 3.85 (COOH) | 1705 (free COOH) |
Discussion of Research Findings
- Structural Impact on Bioactivity : The lactone ring in this compound improves membrane permeability compared to Hastatoside’s free COOH group. Acetylation further enhances metabolic stability, making derivative 7 a candidate for drug delivery systems .
- Spectral Differentiation: MS fragmentation patterns (m/e = 331 in this compound derivatives vs. m/e = 213 in Verbenalin) provide unambiguous identification. NMR acetyl signals (δ 2.01–2.10 ppm) distinguish acetylated forms from non-acetylated analogs .
- Synthetic Utility : The NaBH₄ reduction of Verbenalin offers a scalable route to this compound, while acetylation allows tunable physicochemical properties for pharmacological optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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